1-(Pyridin-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(Pyridin-3-yl)piperidine-4-carboxamide is a heterocyclic compound that features a piperidine ring bonded to a pyridine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-yl)piperidine-4-carboxamide typically involves the reaction of 3-aminopyridine with piperidine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-aryl-piperidine-4-carboxamides: These compounds share a similar piperidine-4-carboxamide structure but with different substituents on the aryl group.
Substituted pyridine derivatives: Compounds with various substituents on the pyridine ring, which can affect their chemical and biological properties.
Uniqueness
1-(Pyridin-3-yl)piperidine-4-carboxamide is unique due to its specific combination of a pyridine ring and a piperidine-4-carboxamide moiety. This structure allows for diverse chemical modifications and potential biological activities, making it a valuable compound in drug discovery and medicinal chemistry .
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1-pyridin-3-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H2,12,15) |
InChI Key |
ZSSGIBYGDDSLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CN=CC=C2 |
Origin of Product |
United States |
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